2-Amino-6-ethylphenol

Description

Molecular Architecture and Synthetic Utility Considerations

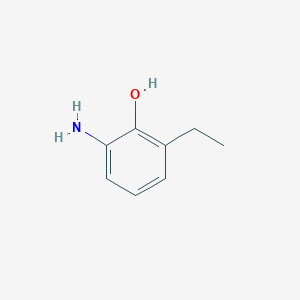

The molecular structure of 2-Amino-6-ethylphenol, with the chemical formula C8H11NO, consists of a benzene (B151609) ring substituted with an amino group at position 2, a hydroxyl group at position 1, and an ethyl group at position 6. sigmaaldrich.com This ortho-aminophenol structure allows for intramolecular hydrogen bonding between the amino and hydroxyl groups, which can influence its physical properties, such as its melting and boiling points. wikipedia.org The presence of the electron-donating amino and hydroxyl groups activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. The ethyl group, also an electron-donating group, further influences the reactivity and regioselectivity of these reactions.

The synthetic utility of this compound is primarily derived from the reactivity of its functional groups. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks. researchgate.net The hydroxyl group can participate in etherification and esterification reactions. The combination of these reactive sites makes this compound a versatile precursor in organic synthesis. researchgate.net A common method for its synthesis involves the reduction of the corresponding 2-nitro-6-ethylphenol. researchgate.net

Below is a table summarizing some of the key molecular and physical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 115023-61-5 |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| InChI Key | BJFWVHILGAJWAK-UHFFFAOYSA-N |

Data sourced from multiple references. sigmaaldrich.com

Scope of Academic Inquiry and Research Trajectories

The academic interest in this compound and its derivatives spans several areas of chemical science. A significant area of investigation is its application as a precursor in the synthesis of heterocyclic compounds and metal-complex dyes. researchgate.netwikipedia.org The ability of the ortho-aminophenol moiety to act as a bidentate ligand allows for the formation of stable complexes with various metal ions, a property that is extensively explored in the development of new dyestuffs and catalysts. wikipedia.org

Furthermore, research into the biological activities of aminophenol derivatives has highlighted their potential in medicinal chemistry. While specific studies on this compound are part of a broader investigation, related compounds have shown promise. For instance, derivatives of the closely related 2-amino-6-methylphenol (B101103) have been investigated for their potent anti-ferroptotic activities, suggesting potential therapeutic applications in diseases associated with lipid peroxidation. mdpi.com The antioxidant properties of aminophenols, stemming from their ability to donate a hydrogen atom from the hydroxyl or amino group, are also a subject of academic study. oup.com

Future research trajectories are likely to continue exploring the synthetic versatility of this compound for creating novel organic materials and biologically active molecules. Investigations into its role in the development of advanced polymers and functional materials are emerging areas of interest. smolecule.comnovapublishers.com Moreover, a deeper understanding of its metabolic pathways and biological interactions will be crucial for the development of any potential pharmaceutical applications. marshall.edu

Structure

3D Structure

Properties

CAS No. |

115023-61-5 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-amino-6-ethylphenol |

InChI |

InChI=1S/C8H11NO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2,9H2,1H3 |

InChI Key |

BJFWVHILGAJWAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Amination Approaches for Aminophenol Scaffolds

Direct amination presents a straightforward approach to constructing the aminophenol framework. This typically involves the reaction of a phenol (B47542) with an aminating agent, often under catalytic conditions.

Catalytic Amination of Ethylphenols

The direct amination of ethylphenols, such as 2-ethylphenol (B104991), to produce 2-Amino-6-ethylphenol is a recognized synthetic strategy. Analogous to the synthesis of 2-amino-3-ethylphenol from 3-ethylphenol, this transformation can be accomplished using ammonia (B1221849) in the presence of a metal catalyst. Catalysts such as copper or palladium are often employed under conditions of high temperature and pressure to facilitate the reaction. Another approach involves the use of a hydrogen transfer catalyst, like palladium, with a cyclohexanone (B45756) co-catalyst to aminate hydroxy-substituted aromatic compounds with ammonia. google.com

Recent advancements have also explored biocatalytic methods. For instance, an evolved flavoprotein oxidase has been used for the direct oxidative amination of para-substituted phenols, consuming only the substrate and oxygen. researchgate.net While this has been demonstrated for various phenols and amines, its specific application to 2-ethylphenol for the synthesis of this compound would require further investigation.

| Reactant | Reagent/Catalyst | Product | Reference |

| 2-Ethylphenol | Ammonia, Copper/Palladium Catalyst | This compound | |

| 2,6-Dimethylphenol (B121312) | Ammonia, Cyclohexanone, Palladium Catalyst | 2,6-Dimethylaniline | google.com |

| p-Substituted Phenols | Ammonia/Amines, Evolved Flavoprotein Oxidase | Aminated Phenols | researchgate.net |

Reduction Pathways for Nitroaromatic Precursors

A common and effective strategy for synthesizing aminophenols involves the reduction of a corresponding nitroaromatic compound. This two-step process begins with the nitration of the parent phenol, followed by the reduction of the nitro group to an amine.

Catalytic Hydrogenation of Nitroethylphenols

The catalytic hydrogenation of 2-ethyl-6-nitrophenol (B8463664) is a direct route to this compound. This method is analogous to the reduction of 2-nitro-3-ethylphenol to 2-amino-3-ethylphenol. The reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). Other catalysts like Raney nickel or platinum(IV) oxide are also effective for the reduction of nitroaromatics. wikipedia.org The process is generally efficient and chemoselective, targeting the nitro group while leaving the phenol and ethyl substituents intact. nih.govsioc-journal.cn

| Starting Material | Reagent/Catalyst | Product | Reference |

| 2-Nitro-3-ethylphenol | Hydrogen, Palladium on Carbon | 2-Amino-3-ethylphenol | |

| Nitroarenes | Raney Nickel or Platinum(IV) oxide | Anilines | wikipedia.org |

| 2-Nitro-5-ethylphenol | Catalytic Hydrogenation | 2-Amino-5-ethylphenol |

Chemical Reduction Strategies

In addition to catalytic hydrogenation, chemical reducing agents are widely used for the conversion of nitroaromatics to anilines. A classic and industrially significant method is the use of iron powder in an acidic medium. wikipedia.orggoogle.com This method is robust and cost-effective. The reaction involves the oxidation of iron metal to iron ions, with the nitro group being reduced to an amine. The process is typically carried out in the presence of an acid, such as hydrochloric acid or acetic acid, which activates the iron and provides the necessary protons for the reduction. google.comnm.gov Other chemical reducing agents like tin(II) chloride, sodium hydrosulfite, and sodium sulfide (B99878) can also be employed for this transformation. wikipedia.org

| Starting Material | Reagent | Product | Reference |

| 2-Nitro-3-ethylphenol | Iron powder, Acid | 2-Amino-3-ethylphenol | |

| Nitroaromatics | Iron powder, Acidic media | Anilines | wikipedia.orggoogle.com |

| Nitrobenzene | Zero-Valent Iron | Aniline | nm.gov |

Advanced Coupling and Formation Reactions

While not direct methods for the synthesis of this compound itself, advanced carbon-carbon bond-forming reactions like the Wittig and Wittig-Horner reactions are powerful tools for the derivatization of phenols and can be used to construct complex phenolic structures. These reactions could be hypothetically applied in a multi-step synthesis towards precursors of this compound.

Wittig and Wittig-Horner Reactions in Phenol Derivatization

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.comorganic-chemistry.org This has been applied to the synthesis of various phenol derivatives. For instance, in a route to 2-[2-(3-methoxyphenyl)ethyl]phenol (B49715), a Wittig reaction between a Wittig reagent derived from 3-methoxybenzyl chloride and salicylaldehyde, followed by catalytic hydrogenation, is a key step. google.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion and generally provides excellent E-selectivity in the formation of alkenes. organic-chemistry.orgmdpi.com An analogous synthesis of 2-[2-(3-methoxyphenyl)ethyl]phenol employs an Arbuzov reaction to form a phosphonate, which then undergoes a Wittig-Horner reaction with an appropriate aldehyde, followed by hydrogenation. google.com These reactions showcase the potential to build complex side chains on a phenolic ring, which could then be further functionalized to introduce the amino group.

| Reaction Type | Key Reagents | Application Example | Reference |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Synthesis of 2-[2-(3-methoxyphenyl)ethyl]phenol from a Wittig reagent and salicylaldehyde | google.com |

| Wittig-Horner Reaction | Phosphonate carbanion, Aldehyde/Ketone | Synthesis of 2-[2-(3-methoxyphenyl)ethyl]phenol via an intermediate phosphonate | google.comorganic-chemistry.org |

Multi-component Reactions for Aminopyrimidine Scaffolds (Analogous to 2-amino-4,6-diarylpyrimidine synthesis)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like aminopyrimidines in a single step. The synthesis of 2-amino-4,6-diarylpyrimidines is a well-documented example that provides a blueprint for analogous reactions. acs.orgrasayanjournal.co.inresearchgate.net Typically, these syntheses involve the condensation of three components. One common approach is the reaction between a substituted chalcone (B49325) (an α,β-unsaturated ketone) and a guanidine (B92328) salt, such as guanidinium (B1211019) carbonate, often in a solvent like dimethylformamide (DMF) under reflux conditions. rasayanjournal.co.inresearchgate.net

Another powerful MCR strategy for this scaffold is a Biginelli-inspired three-component reaction. acs.orgnih.gov This method involves the one-pot reaction of an α-cyanoketone, an aldehyde, and a guanidine salt. acs.orgnih.gov The reaction is typically heated and can yield the desired 2-amino-4,6-disubstituted pyrimidine (B1678525) derivatives in moderate to excellent yields after purification. acs.orgnih.gov

For a hypothetical synthesis involving a this compound precursor, one could envision a multi-component reaction where a suitably functionalized phenol is carried through the reaction sequence. For instance, a chalcone bearing a protected hydroxyl group and an ethyl group at the appropriate positions on one of the aryl rings could react with guanidine. Subsequent deprotection would yield the desired aminopyrimidine-substituted phenol. The versatility of this approach allows for the creation of a large library of compounds by varying the building blocks. acs.org

Interactive Table: Comparison of Multi-component Syntheses for Aminopyrimidine Scaffolds

| Feature | Chalcone-Guanidine Method | α-Cyanoketone/Aldehyde/Guanidine Method |

| Components | Substituted Chalcone, Guanidine Salt | α-Cyanoketone, Aldehyde, Guanidine Salt |

| Typical Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Reaction Conditions | Reflux | 80 °C |

| Key Advantage | Utilizes readily available chalcones | Convergent and highly efficient for library synthesis acs.orgnih.gov |

| Reference | rasayanjournal.co.inresearchgate.net | acs.orgnih.gov |

Strategic Derivatization for Research Applications

The amino and hydroxyl groups of this compound are prime targets for derivatization, allowing for the fine-tuning of its chemical properties and its use as a scaffold in further synthetic endeavors.

Alkylation and Acylation for Functional Group Transformation

The presence of both an amino (NH₂) and a hydroxyl (OH) group on the aromatic ring makes selective functionalization a key challenge and opportunity.

Alkylation: The alkylation of aminophenols can proceed at either the nitrogen or the oxygen atom. Direct alkylation with alkyl halides can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. chemcess.com Selective alkylation can be achieved through strategic protection. To achieve selective O-alkylation, the more nucleophilic amino group can be temporarily protected, for example, by forming a Schiff base (imine) with benzaldehyde. Following the protection step, the hydroxyl group can be alkylated using an alkyl halide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine group restores the primary amine, yielding the O-alkylated aminophenol. umich.eduresearchgate.net Conversely, selective N-alkylation can be performed via reductive amination, where the aminophenol is first condensed with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride. umich.eduresearchgate.net

Acylation: Acylation of aminophenols typically occurs preferentially at the more nucleophilic amino group, yielding N-acylated products (amides). chemcess.com Reagents such as acetic anhydride (B1165640) or acetyl chloride are commonly used for this transformation. chemcess.comgoogle.com This chemoselectivity is valuable for producing N-(2-hydroxyphenyl)acetamides. acs.org O-acylation to form aminophenyl carboxylates is generally achieved indirectly, for instance, by reducing the corresponding nitrophenyl carboxylate. chemcess.com Under certain conditions, especially with excess acylating agent, O,N-diacylated products can be formed. chemcess.com Interestingly, an acyl group can migrate from the oxygen to the nitrogen atom in 2- and 4-aminophenol (B1666318) derivatives. chemcess.com

Interactive Table: Selective Functionalization of Aminophenols

| Transformation | Target Group | Strategy | Reagents | Reference |

| O-Alkylation | Hydroxyl (-OH) | Amine protection, alkylation, deprotection | 1. Benzaldehyde2. Alkyl halide, K₂CO₃3. Acid hydrolysis | umich.eduresearchgate.net |

| N-Alkylation | Amino (-NH₂) | Reductive Amination | Aldehyde, Sodium Borohydride | umich.eduresearchgate.net |

| N-Acylation | Amino (-NH₂) | Direct Acylation | Acetic Anhydride or Acetyl Chloride | chemcess.comacs.org |

Silylation for Analytical and Synthetic Utility

Silylation is a chemical process that replaces an active hydrogen in a molecule (from an -OH, -NH₂, or -COOH group) with a trialkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. unina.it This derivatization is particularly useful for increasing the volatility of polar compounds like this compound, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

For GC-MS analysis, polar analytes must be converted into more volatile and thermally stable derivatives. nih.gov Silylation effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and allowing the compound to be analyzed in the gas phase. unina.it Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). unina.itscribd.com The reaction typically involves heating the anhydrous sample with the silylating reagent in a suitable solvent. unina.it Both the amino and hydroxyl groups of this compound would be silylated, leading to a derivative that can be readily analyzed by GC-MS. nih.govscribd.com While powerful, silylation requires anhydrous conditions as the reagents are water-sensitive. unina.itnih.gov

Formation of Schiff Bases from Aminophenol Derivatives

The primary amino group of this compound can readily undergo a condensation reaction with an aldehyde or ketone to form a Schiff base, also known as an imine. nih.govresearchgate.net This reaction typically involves heating the two reactants in a solvent such as ethanol, sometimes with an acid or base catalyst. nih.govscirp.org

The formation of Schiff bases is a versatile method for creating new ligands for metal complexes. nih.govresearchgate.netacademicjournals.org Aminophenol-derived Schiff bases can act as chelating ligands, coordinating with metal ions through the imine nitrogen and the phenolic oxygen. researchgate.netscirp.orgacademicjournals.org For example, the reaction of 2-aminophenol (B121084) with substituted benzaldehydes or other carbonyl compounds yields Schiff bases that can then be complexed with various transition metals to form compounds with a wide range of structural and electronic properties. researchgate.net An efficient synthesis route involves reacting aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine (B128534) to yield novel Schiff bases. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations

Oxidation Pathways of the Phenolic Moiety

The phenolic moiety, especially in conjunction with the adjacent amino group, is susceptible to oxidation, leading to the formation of various complex structures. This reactivity is characteristic of 2-aminophenols in general. uoanbar.edu.iq

The oxidation of 2-aminophenols is a well-documented process that typically does not result in simple quinones but rather in more complex dimeric or cyclized structures. For the parent compound, 2-aminophenol (B121084), oxidation with agents like iron(III) chloride or even atmospheric oxygen can lead to the formation of 2-aminophenoxazin-3-one, a quinone-imine derivative. uoanbar.edu.iq This reaction proceeds through the initial formation of an o-quinoneimine intermediate, which then undergoes a subsequent intermolecular condensation and further oxidation.

A proposed mechanistic pathway, modeled on the enzymatic action of tyrosinase or chemical oxidants, involves the following key steps:

Oxidation to Quinone Imine: The aminophenol is first oxidized to an unstable and highly reactive o-benzoquinone imine intermediate.

Nucleophilic Attack: A second molecule of the aminophenol acts as a nucleophile, attacking the quinone imine intermediate.

Dimerization and Cyclization: The resulting dimer undergoes intramolecular cyclization.

Final Oxidation: A final oxidation step yields the stable, colored 2-aminophenoxazin-3-one structure.

This pathway is fundamental to the formation of phenoxazinone dyes and serves as a model for the oxidation of substituted aminophenols like 2-Amino-6-ethylphenol. uoanbar.edu.iqnih.gov The presence of the ethyl group at the C6 position may sterically influence the rate and nature of the intermolecular coupling steps but is not expected to change the fundamental pathway.

Aminophenols can undergo oxidative polycondensation (OP) to form oligomers and polymers with interesting electronic and thermal properties. This process is typically carried out in an aqueous medium using common oxidants like hydrogen peroxide (H2O2), sodium hypochlorite (B82951) (NaOCl), or molecular oxygen (O2). organic-chemistry.org The polymerization proceeds through a radical mechanism, where the initial oxidation of the monomer forms phenoxy and aminyl radicals. byjus.com

The coupling of these radical species can occur through several pathways, leading to different structural units within the polymer chain:

Phenylene Coupling (C-C): Formation of bonds between the aromatic rings.

Aminocoupling (C-N-C): Formation of nitrogen-linked units.

Ether Linkages (C-O-C): Formation of ether bonds, particularly in phenoxazine-like structures.

Research on various aminophenols has shown that reaction conditions significantly influence the structure and molecular weight of the resulting oligomers. organic-chemistry.org For instance, the choice of oxidant and the monomer-to-oxidant ratio can control the prevalence of different linkage types. organic-chemistry.org

Table 1: Oxidative Polycondensation (OP) of Various Aminophenol Monomers

| Monomer | Oxidant(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Aminophenol | H2O2, NaOCl, O2 | Forms oligomers with both phenylene (C-C) and aminocoupling (C-N-C) units. Electrochemical OP leads to phenoxazine-like structures. | organic-chemistry.org |

| 3-Aminophenol | H2O2, NaOCl, O2 | Undergoes OP to form oligomers; linkage type depends on oxidant ratio. | organic-chemistry.org |

| 4-Aminophenol (B1666318) | H2O2, NaOCl, O2 | Can form polymers with C-C, C-N-C, and C-O-C linkages. | organic-chemistry.org |

| 2-Amino-3-hydroxypyridine | H2O2, NaOCl, O2 | Demonstrates that OP is applicable to heterocyclic analogs as well. | organic-chemistry.org |

Reactivity of the Amino Functional Group

The transformation of an aromatic amino group via reduction is not a common chemical reaction. The amino group is already in a reduced state, and further reduction is energetically unfavorable under standard conditions. The primary context for reduction in relation to this functional group is the synthesis of the aminophenol itself, which is most commonly achieved by the reduction of a corresponding nitrophenol (e.g., 2-nitro-6-ethylphenol). organic-chemistry.orgwikipedia.orgwikipedia.orgchemistrystudent.comlboro.ac.uklibretexts.orgacs.org This process converts the nitro group (-NO2) into an amino group (-NH2) using reagents like tin (Sn) or iron (Fe) in acidic media (Béchamp reduction) or through catalytic hydrogenation with H2 over catalysts like palladium or platinum. wikipedia.orglboro.ac.uk

The amino group (-NH2) in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. Its nucleophilicity is generally greater than that of the phenolic hydroxyl group. sit.edu.cn This characteristic allows the amino group to readily participate in several important reactions.

Acylation: The amino group can be selectively acylated by reacting with acid chlorides or anhydrides to form amides. sit.edu.cnsmolecule.comsundarbanmahavidyalaya.inuomustansiriyah.edu.iqlibretexts.org This reaction is often used to protect the amino group during other synthetic transformations or to synthesize amide derivatives. Under neutral or slightly basic conditions, the amino group reacts preferentially over the hydroxyl group. sit.edu.cn

Alkylation: As a nucleophile, the amino group can react with alkyl halides in nucleophilic substitution reactions to form secondary or tertiary amines. smolecule.commasterorganicchemistry.com However, achieving selective mono-alkylation can be challenging as the product is often more nucleophilic than the starting material, leading to polyalkylation.

These nucleophilic reactions are fundamental to the use of aminophenols as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. smolecule.comsundarbanmahavidyalaya.in

Electrophilic Aromatic Substitution Directing Effects

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents. savemyexams.comlibretexts.orgnumberanalytics.com The directing influence of these groups determines the position of substitution when the molecule is treated with an electrophile (E+).

The individual effects of the substituents are as follows:

-OH (Hydroxyl): A very strong activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com

-NH2 (Amino): A very strong activating group, also directing ortho and para. savemyexams.comnumberanalytics.com

-C2H5 (Ethyl): A weak activating group that also directs ortho and para. savemyexams.comnumberanalytics.com

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para |

| -NH2 | C2 | Strongly Activating | Ortho, Para |

| -C2H5 | C6 | Weakly Activating | Ortho, Para |

In this compound, the available positions for substitution are C3, C4, and C5. The combined directing effects of the existing groups determine the regioselectivity:

Position C4: This position is para to the strongly activating hydroxyl group and meta to the amino and ethyl groups. The powerful para-directing effect of the -OH group makes C4 the most electronically favored site for substitution.

Position C3: This position is ortho to the hydroxyl group and meta to the amino and ethyl groups. While electronically activated by the -OH group, this position is significantly sterically hindered by the adjacent amino and ethyl groups, making substitution less likely.

Position C5: This position is meta to the hydroxyl and ethyl groups but para to the amino group. The para-directing effect of the amino group strongly activates this position.

Therefore, electrophilic attack will be directed to a mixture of the C4 and C5 positions. The final product distribution would depend on the specific electrophile and reaction conditions, but substitution at the C4 position (para to the hydroxyl group) and the C5 position (para to the amino group) are the most probable outcomes. The meta-position relative to the strongest activating groups is generally disfavored. libretexts.orgorganicchemistrytutor.com

Proton-Coupled Electron Transfer (PCET) Mechanisms in Phenol (B47542) Oxidation

The oxidation of phenols is a fundamental chemical transformation that plays a crucial role in a variety of biological and synthetic processes. scispace.com The mechanism of this oxidation often involves the concerted or stepwise removal of a proton and an electron, a process known as Proton-Coupled Electron Transfer (PCET). acs.orgnih.gov PCET pathways are critical in understanding the reactivity of phenolic compounds, including aminophenols like this compound. The efficiency and nature of the PCET mechanism can be influenced by several factors, including the structure of the phenol, the properties of the oxidant, and the reaction conditions. rsc.orgrsc.org

The oxidation of a phenol to a phenoxyl radical can proceed through several distinct mechanistic pathways, as illustrated by the square scheme of PCET. acs.orgacs.org These pathways include:

Hydrogen Atom Transfer (HAT): A concerted transfer of a proton and an electron as a single hydrogen atom. nih.govmdpi.com

Stepwise Electron Transfer followed by Proton Transfer (ET-PT): The initial removal of an electron to form a radical cation, followed by deprotonation. acs.org

Stepwise Proton Transfer followed by Electron Transfer (PT-ET): The initial deprotonation of the phenol to form a phenoxide anion, followed by electron transfer. acs.org

The prevailing mechanism is dictated by the thermodynamics of each step, such as the bond dissociation enthalpy (BDE) of the O-H bond, the ionization potential of the phenol, and the pKa of the phenolic proton. acs.org

Research on the oxidation of substituted phenols has provided significant insights into these mechanisms. For instance, studies on the oxidation of phenols by copper(II)-halide complexes have shown that the mechanism can switch from a PT-ET pathway for phenols with electron-withdrawing substituents to a concerted proton/electron transfer (CPET) or HAT mechanism for phenols with electron-donating substituents. rsc.orgrsc.org This is attributed to the influence of the substituent on the acidity of the phenolic proton and the oxidation potential of the phenol.

In the context of aminophenols, the amino group, being electron-donating, significantly influences the reactivity. The oxidation of aminophenols is of particular interest as it mimics biological systems, such as the tyrosine-histidine couple in Photosystem II. scispace.comcolab.ws Electrochemical studies have been instrumental in elucidating the PCET mechanisms for aminophenols. scispace.com

A study on the oxidation of 2-aminophenol (OAP) by copper(II) complexes highlighted the importance of PCET in the formation of 2-aminophenoxazin-3-one. nih.gov The reaction proceeds via the formation of a complex-substrate adduct, and the rate-determining step is a PCET from the coordinated aminophenol. nih.gov Theoretical studies, including DFT calculations, have supported these findings, showing that the electronic properties of the copper complex can modulate the facility of the PCET step. nih.gov For example, imine-based copper(II) complexes were found to be more efficient catalysts than their amine-based counterparts for the oxidation of 2-aminophenol, a difference attributed to a more favorable PCET step. nih.gov

The electrochemical oxidation of various aminophenol derivatives has also been investigated. researchgate.net These studies show that the oxidation mechanism and subsequent reactions are highly dependent on the position of the amino group and the pH of the solution. For instance, the oxidation of ortho-aminophenol derivatives often leads to dimerization reactions. researchgate.net In the case of 4-aminophenol, the oxidation can proceed through a PCET reaction with superoxide (B77818) to generate a stable intermediate radical. arcjournals.org

The following table summarizes kinetic data from a study on the oxidation of 2-aminophenol by different copper(II) complexes, illustrating the effect of the ligand environment on the catalytic rate, which is governed by the PCET step.

| Copper(II) Complex Type | Catalytic Rate (kcat, h-1) | Reference |

|---|---|---|

| Amine-based | 6.3 × 104 - 3.9 × 105 | nih.gov |

| Imine-based | 2.4 × 105 - 6.2 × 106 | nih.gov |

This data clearly demonstrates that the ligand structure significantly impacts the efficiency of the oxidation, with imine-based ligands leading to a much faster reaction, which is attributed to a more facile PCET process. nih.gov

Furthermore, kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between different PCET mechanisms. A significant KIE (kH/kD > 2) is often indicative of a mechanism where the O-H bond is broken in the rate-determining step, which is characteristic of both HAT and some concerted PCET pathways. nih.govnih.gov For example, in the oxidation of substituted phenols by a cupric-superoxo complex, KIE values ranging from 4.2 to 11 were observed, pointing to a rate-limiting hydrogen atom transfer. nih.gov In contrast, smaller KIEs (often less than 2) can sometimes suggest a stepwise mechanism or a PCET pathway with a significant contribution from electron tunneling. nih.gov

The table below presents KIE data for the oxidation of different phenol substrates, highlighting how the mechanism can be elucidated through such measurements.

| Phenol Substrate | Oxidant | Kinetic Isotope Effect (kH/kD) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| p-OMe-DTBP | [(DMM-tmpa)CuII(O2•–)]+ | 11 | HAT | nih.gov |

| p-Me-DTBP | [(DMM-tmpa)CuII(O2•–)]+ | 4.2 | HAT | nih.gov |

| 2,4-di-tert-butylphenol | CuIII(μ-O)2NiIII complex | 1.71 | PCET | nih.gov |

| 4-phenoxyphenol | CuIII(μ-O)2NiIII complex | 1.77 | PCET | nih.gov |

While specific mechanistic studies on this compound are not extensively reported, the principles derived from studies on 2-aminophenol and other substituted phenols provide a strong framework for understanding its reactivity. The presence of both an electron-donating amino group and an alkyl group would likely favor a concerted (HAT or CPET) or a PT-ET mechanism for its oxidation, depending on the specific oxidant and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Bond Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bond vibrations within a molecule. tandfonline.comresearchgate.net For 2-Amino-6-ethylphenol, the spectra are characterized by distinct vibrational modes corresponding to its phenolic, aromatic, amino, and alkyl components.

In the FTIR spectrum, the O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group give rise to two characteristic bands, typically in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the ethyl group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are expected around 1330-1440 cm⁻¹ and 1180-1260 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. longdom.orgchemicalbook.com The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric "ring breathing" mode, a characteristic vibration of the benzene ring, gives a sharp and intense peak. Due to the lower polarity of C-C and C-H bonds, the ethyl group vibrations are also readily observable.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) | FTIR |

| N-H Stretch | Amino -NH₂ | 3300-3500 (two bands) | FTIR |

| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | Ethyl -CH₂CH₃ | 2850-2960 | FTIR, Raman |

| C=C Aromatic Stretch | Benzene Ring | 1450-1600 | FTIR, Raman |

| N-H Bend | Amino -NH₂ | 1590-1650 | FTIR |

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The benzene ring in this compound, substituted with electron-donating hydroxyl (-OH) and amino (-NH₂) groups, exhibits characteristic absorption bands.

Phenols and anilines typically show two main absorption bands in the UV region. The first, more intense band, corresponding to the π → π* transition (the E2-band), is usually found around 200-230 nm. The second, weaker band, resulting from another π → π* transition (the B-band), appears at longer wavelengths, typically around 270-290 nm. The presence of the -OH and -NH₂ groups, which act as auxochromes, can cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene. The ethyl group, being a weak alkyl substituent, is expected to have a minor influence on the absorption maxima. The solvent polarity can also influence the position of the absorption bands. researchgate.net For instance, studies on the related compound 2-aminophenol (B121084) show distinct absorption maxima that shift depending on the solvent used. researchgate.netresearchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* (E2-band) | Phenyl Ring | ~230-240 |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Determination (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns determined by their positions relative to the three different substituents. The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. rsc.org It would show eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents; the carbons bearing the -OH and -NH₂ groups would be significantly shifted downfield, while the carbon attached to the ethyl group would be less affected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ar-H | Aromatic Protons | 6.5 - 7.5 | - |

| -CH₂- | Ethyl Methylene | 2.5 - 2.8 (quartet) | ~20-30 |

| -CH₃ | Ethyl Methyl | 1.1 - 1.4 (triplet) | ~10-15 |

| -NH₂ | Amino Protons | 3.5 - 5.0 (broad singlet) | - |

| -OH | Hydroxyl Proton | 4.5 - 6.0 (broad singlet) | - |

| Ar-C-OH | Aromatic Carbon | - | ~145-155 |

| Ar-C-NH₂ | Aromatic Carbon | - | ~135-145 |

| Ar-C-Et | Aromatic Carbon | - | ~125-135 |

Note: Predicted values are based on data for similar compounds like 2-ethylphenol (B104991) and 4-ethylphenol (B45693). nih.govspectrabase.com Actual values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org For this compound (C₈H₁₁NO), the molecular weight is 137.18 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 137.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form a stable ion at m/z 122. This is often a prominent peak in the spectra of ethyl-substituted phenols. nist.gov Another possibility is the loss of the entire ethyl group (•C₂H₅, 29 Da), leading to a fragment at m/z 108. The presence of the amino group means the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. miamioh.edu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion/Fragment | Proposed Loss from Molecular Ion (m/z 137) |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₇H₈NO]⁺ | Loss of •CH₃ |

| 108 | [C₆H₆NO]⁺ | Loss of •C₂H₅ |

| 94 | [C₆H₆O]⁺˙ | Loss of C₂H₅N |

Note: Fragmentation patterns are predicted based on general principles and data from related compounds like 2-ethylphenol. docbrown.infochemicalbook.com

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govwikipedia.org This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules are packed in the crystal lattice. nih.gov

Table 5: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, H-N-H). |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |

Electronic Structure Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. ucl.ac.uk Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher, provide optimized molecular geometries and a wealth of electronic information. rjpn.orgnih.gov For aminophenol derivatives, DFT has been successfully employed to analyze their structural stability and reactivity. rjpn.org While specific DFT studies on this compound are not widely published, data from analogous compounds like 2-aminophenol offer valuable comparative insights. rjpn.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwpmucdn.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

In a theoretical study of 2-aminophenol using the DFT B3LYP/6311-G method, the HOMO energy was found to be -5.15 eV and the LUMO energy was -0.44 eV. rjpn.org This results in an energy gap of 4.71 eV. rjpn.org The distribution of these orbitals indicates that the amino and hydroxyl groups significantly influence the electronic transitions. The HOMO is typically localized over the entire molecule, indicating the electron-donating nature of the aminophenol system, while the LUMO distribution highlights regions susceptible to nucleophilic attack. rjpn.orgmalayajournal.org

Table 1: FMO Data for 2-Aminophenol (Analogous Compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.15 |

| ELUMO | -0.44 |

| Energy Gap (ΔE) | 4.71 |

Data sourced from a DFT B3LYP/6311-G study on 2-aminophenol. rjpn.org

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dereadthedocs.io The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For a molecule like this compound, an MEP map would typically show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as primary sites for electrophilic interaction. imist.ma Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. imist.ma This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. wuxiapptec.com

Global reactivity descriptors, derived from DFT calculations, quantify the chemical reactivity and stability of a molecule. mdpi.com Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rjpn.org

Chemical Hardness (η) measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." rjpn.org

Electronegativity (χ) describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. rjpn.org

A comparative DFT study showed that 2-aminophenol is the most reactive among phenol (B47542), 2-aminophenol, and 2-nitrophenol, as indicated by its lower hardness and higher electrophilicity index compared to phenol. rjpn.org

Table 2: Chemical Reactivity Descriptors for 2-Aminophenol (Analogous Compound)

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Hardness (η) | 2.355 | (ELUMO - EHOMO) / 2 |

| Electronegativity (χ) | 2.795 | -(ELUMO + EHOMO) / 2 |

| Electrophilicity Index (ω) | 1.656 | χ² / (2η) |

Data sourced from a DFT B3LYP/6311-G study on 2-aminophenol. rjpn.org

Intermolecular Interaction Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This technique maps various properties onto the surface, such as dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm map highlight significant interactions, such as hydrogen bonds. researchgate.net

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 39.2 |

| C···H/H···C | 27.1 |

| N···H/H···N | 16.0 |

| O···H/H···O | 8.3 |

Data represents typical values from a Hirshfeld analysis of a related Schiff base containing imine-phenol features. nih.gov

Reaction Mechanism Simulations and Energetic Profiling

Computational simulations are instrumental in elucidating reaction mechanisms and determining the energetic profiles of chemical transformations. acs.org DFT calculations can map out the potential energy surface of a reaction, identifying stable intermediates, transition states, and the corresponding activation energies. mdpi.com

For aminophenols, a key reaction is their aerobic oxidation, which is often catalyzed by metal complexes to form phenoxazinone-like structures. nih.gov Simulation of such a mechanism would involve modeling the interaction of this compound with the catalyst. A proposed pathway often begins with the deprotonation of the substrate, followed by electron transfer to generate a radical species. nih.gov Subsequent radical disproportionation and coupling steps lead to the final product. nih.gov Energetic profiling of this pathway would reveal the rate-determining step and provide insights into the catalyst's efficiency. nih.gov For instance, in the oxidation of other phenols, the formation of a phenoxyl radical coupled with a nucleophilic partner is a critical step. acs.org

Structure-Activity Relationship (SAR) Studies through Computational Simulations

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. researchgate.net Computational simulations are a key component of modern SAR, allowing for the rational design of new analogues with improved potency or selectivity. rsc.org

For a compound like this compound, a computational SAR study would involve systematically modifying its structure and calculating the effect of these changes on its properties or its binding affinity to a biological target. For example, simulations could explore:

The effect of the ethyl group: Replacing the ethyl group with other alkyl or functional groups to probe steric and electronic requirements at that position.

The role of the amino and hydroxyl groups: Shifting their positions on the phenyl ring or substituting them to understand their importance in target binding, often through hydrogen bonds. mdpi.com

These in-silico studies, often combined with techniques like molecular docking, help prioritize which novel compounds should be synthesized and tested, streamlining the drug discovery process. nih.govmdpi.com For instance, SAR studies on 4H-chromene systems have shown that the nature and position of substituents on the aryl ring are critical for biological activity. nih.gov

Computational Chemistry and Theoretical Modeling

Free Energy Perturbation (FEP) Simulations for Binding Affinity (Analogous to Adenosine (B11128) Receptor Ligands)

Free Energy Perturbation (FEP) is a rigorous computational method used in molecular dynamics simulations to calculate the relative binding free energies of a series of ligands to a common biological target. nih.govbiorxiv.org This technique is particularly valuable in drug discovery and molecular design for its ability to accurately predict the affinity of a ligand for a receptor, thereby guiding the optimization of lead compounds. upf.edu The method relies on the principle of statistical mechanics and involves the creation of a non-physical, or "alchemical," pathway to transform one molecule into another in a stepwise manner. biorxiv.orgupf.edu By calculating the free energy change of this transformation both in the solvated state and when bound to the receptor, the relative binding free energy (ΔΔG) can be determined using a thermodynamic cycle.

While direct FEP simulation studies on 2-Amino-6-ethylphenol binding to adenosine receptors are not available in the public domain, the methodology can be illustrated by drawing analogies from studies on similar phenol (B47542) derivatives binding to other protein targets, such as T4 lysozyme (B549824). nih.gov Such studies provide a framework for how FEP simulations could be designed and interpreted for this compound.

The process would begin by establishing a well-equilibrated model of the adenosine receptor in a simulated physiological environment. The reference compound and this compound would then be docked into the receptor's binding site. The FEP calculations would proceed by incrementally changing the atoms and force field parameters of the reference compound into those of this compound over a series of discrete steps (lambda windows). uiuc.edu This transformation is performed independently for the ligand in the binding pocket and free in the solvent.

The results of such a simulation would provide the calculated relative binding free energy (ΔGcalc), which can be compared with experimentally determined values (ΔGexp) to validate the computational model. For instance, a study on phenol derivatives binding to T4 lysozyme demonstrated that FEP calculations could predict binding affinities with a reasonable root-mean-square error (RMSE) when compared to experimental data. nih.gov

Hypothetical Research Findings:

In a hypothetical FEP study of this compound and its analogs targeting an adenosine receptor, a reference compound, such as a known phenolic adenosine receptor ligand, would be used as a starting point. The simulations could explore the impact of substitutions at the ortho- and meta-positions of the phenol ring.

The data generated would resemble the following interactive table, which illustrates the kind of results an FEP simulation campaign might produce. The values presented are for illustrative purposes and are based on typical results seen in FEP studies of phenol derivatives. nih.gov

Interactive Data Table: Hypothetical FEP Simulation Results for this compound Analogs

| Compound | Reference Compound | Calculated Relative Binding Free Energy (ΔΔGcalc) (kcal/mol) | Experimental Relative Binding Free Energy (ΔΔGexp) (kcal/mol) |

| This compound | Phenol | -1.5 | -1.3 |

| 2-Aminophenol (B121084) | Phenol | -0.8 | -0.7 |

| 2-Ethylphenol (B104991) | Phenol | -1.1 | -1.0 |

| Phenol | - | (Reference) | (Reference) |

| 2-Amino-6-methylphenol (B101103) | Phenol | -1.2 | -1.1 |

In this hypothetical scenario, the negative ΔΔG values for the analogs indicate that they have a higher binding affinity than the reference compound, phenol. The close agreement between the calculated and experimental values would lend confidence to the predictive power of the computational model. Such a validated model could then be used to prospectively predict the binding affinities of novel, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency.

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Organic Synthesis Intermediate

2-Amino-6-ethylphenol is a valuable building block in organic synthesis due to its dual functional groups—an amino (-NH2) and a hydroxyl (-OH) group—attached to an aromatic ring. smolecule.com This bifunctionality allows it to participate in a wide array of chemical reactions to form more complex molecules.

The amino group can act as a nucleophile, enabling reactions like acylation to form amides and nucleophilic substitution with alkyl halides. smolecule.com Furthermore, under acidic conditions, the amino group can be converted into a diazonium salt. This diazotization process is a gateway to a variety of subsequent reactions, including the formation of azo compounds, which are important in the synthesis of dyes. smolecule.com

The synthesis of this compound itself is most commonly achieved through the reduction of 2-nitro-6-ethylphenol. smolecule.com This transformation is typically carried out using hydrogen gas with a palladium or platinum catalyst. smolecule.com Another synthetic route involves the direct amination of ethylphenols. smolecule.com Its utility as an intermediate extends to the production of dyes, particularly metal-complex dyes used for textiles. smolecule.com

Ligand Precursor in Coordination Chemistry

The structure of this compound makes it an excellent precursor for designing ligands, which are molecules that bind to central metal atoms to form coordination complexes. The presence of both a hydroxyl (O) and an amino (N) group allows it to form stable chelate rings with metal ions.

This capability is analogous to other aminophenol derivatives and related compounds like 2-amino-3-methylpyridine, which are known to form complexes with various metals. The resulting metal complexes can have diverse applications, including in catalysis and materials science. For instance, Schiff base ligands, which can be formed by reacting the amino group of compounds like this compound with an aldehyde or ketone, are widely used in coordination chemistry. bohrium.comacs.org These ligands can form stable, structurally diverse complexes with metals such as copper, which have been shown to be active catalysts in polymerization reactions. acs.org The stability and properties of these metal complexes are influenced by the specific substituents on the phenol (B47542) ring.

Catalysis and Organocatalysis Development

The field of catalysis benefits from intermediates like this compound, which can be used to synthesize more complex molecules that act as catalysts. Organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions, has become a significant area of research. researchgate.netbeilstein-journals.org

While direct catalytic applications of this compound are not extensively documented, its derivatives are relevant. For example, aminophenol structures are part of more complex organocatalysts. The development of novel catalysts is a key area of synthetic organic chemistry, with a focus on creating efficient, selective, and environmentally friendly catalytic systems. nih.gov The functional groups of this compound provide a scaffold for building such catalysts. For instance, derivatives could be explored in asymmetric synthesis, where a chiral catalyst directs a reaction to favor one enantiomer over the other.

Polymer Science and Resin Chemistry

In the realm of materials science, this compound and its derivatives are valuable for creating functional polymers and resins.

Functional Polymer Synthesis via Oxidative Polycondensation

Oxidative polycondensation is a powerful method for synthesizing polymers from phenolic and anilinic compounds. researchgate.nettandfonline.com This process typically uses mild oxidants like sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H2O2), or air. researchgate.nettandfonline.com The resulting polymers often exhibit useful properties such as high thermal stability and solubility. researchgate.nettandfonline.com

The polymerization of aminophenol derivatives through this method can lead to polymers with interesting electronic and optical properties. bohrium.comresearchgate.net For example, the oxidative polycondensation of a Schiff base derived from an aminophenol resulted in an oligo-Schiff-base with a low band gap, suggesting potential for use in electronic materials. bohrium.com The process involves the coupling of monomer units through C-C and C-O-C linkages. researchgate.net

The synthesis of polymers from functionalized phenols, such as those containing amino groups, allows for the creation of materials with tailored properties. For instance, copolymers of 2,6-dimethylphenol (B121312) with amino-functionalized phenols have been synthesized via oxidative coupling polymerization, yielding materials that can be further modified for specific applications. researchgate.net

Interactive Data Table: Properties of Related Polymers

| Polymer/Oligomer | Synthesis Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Key Findings | Reference |

| oligo(EHPIMP) | Oxidative Polycondensation | Not specified | Not specified | Resulting film had a band gap of 1.404 eV. | bohrium.com |

| poly(NIMP) | Oxidative Polycondensation | Not specified | Not specified | Synthesized from a Schiff base monomer using NaOCl. | researchgate.net |

| P-3,5-DABAHNA | Oxidative Polycondensation | 6000-20000 | Not specified | Achieved a maximum yield of 69%. | tandfonline.com |

| PAPIMP | Oxidative Polymerization | 33,550 | 2.352 | Stable up to 300 °C. | researchgate.net |

Electrochemical Behavior and Analytical Sensing Research

Investigation of Redox Mechanisms and Electron Transfer Characteristics

The redox mechanism of aminophenols generally involves the transfer of electrons and protons. The oxidation of phenolic compounds, including aminophenols, can be facilitated by enzymes like laccases, and a correlation exists between their oxidation potentials and laccase activity, where a lower oxidation potential often leads to higher activity. nih.gov In biological systems, compounds like menaquinone-7 (B21479) (MK-7), which has a 2-methyl-1,4-naphthoquinone ring structure, are crucial components of microbial plasma membranes, playing a key role in electron transport and oxidative phosphorylation. nih.gov

The oxidation of aminophenols typically proceeds via the formation of a phenoxyl radical. uc.pt For instance, the electrochemical oxidation of p-substituted phenols like 4-ethylphenol (B45693) occurs through a one-electron transfer mechanism, followed by hydrolysis to form a catechol-like species. uc.pt Similarly, the oxidation of 2-amino-4-methylphenol (B1222752) yields an unstable ortho-quinone, which can act as a Michael acceptor in subsequent reactions. iau.iriau.ir This process is an EC mechanism, involving an electrochemical step followed by a chemical reaction. iau.iriau.irresearchgate.net The electron transfer properties of phenolic compounds are influenced by the substituents on the phenol (B47542) molecule. uc.pt The amino and hydroxyl groups in aminophenols can form hydrogen bonds and participate in electron-donating interactions, which influences the compound's reactivity.

In the context of metal complexes, the introduction of a terminal phenol group can lead to a thermodynamic destabilization of the diferrous state (FeIIFeII) that is greater than the stabilization of the diferric state (FeIIIFeIII). acs.org The redox properties of such complexes can be studied using techniques like cyclic voltammetry. acs.orgresearchgate.net Ab initio calculations on phenol and its clusters have revealed that photoinduced electron and proton transfer can occur, leading to a concerted reaction from the chromophore to a solvent. acs.org

Voltammetric Techniques for Electrochemical Profiling

Voltammetric techniques are powerful tools for studying the electrochemical properties of analytes in solution. iau.ir They are frequently the initial experiments in an electrochemical study of a compound. jh.edu These methods involve applying a varying potential to an electrode and measuring the resulting current. libretexts.org

Cyclic voltammetry (CV) is a widely used technique to rapidly observe the redox behavior of a compound over a broad potential range. jh.edu In a typical CV experiment, a linear potential scan with a triangular waveform is applied to a working electrode, and the resulting current is plotted against the applied potential. jh.edu This provides qualitative information about reaction mechanisms and allows for the determination of quantitative properties of the charge transfer reaction. libretexts.org

For related compounds like 2-amino-4-methylphenol, CV studies have shown that the electrochemical oxidation is influenced by factors such as pH and the presence of other nucleophiles. iau.iriau.ir The voltammograms indicate that in the presence of a nucleophile like Penicillin amine, the initially formed ortho-quinone undergoes a reaction, leading to a decrease in the cathodic peak. researchgate.net The process is often diffusion-controlled, as indicated by CV curves at different scan rates. bohrium.com The electrochemical oxidation of 2-amino-4-methylphenol has been shown to proceed via an EC mechanism. iau.iriau.ir

The table below summarizes key parameters obtained from cyclic voltammetry studies of related aminophenol compounds.

| Compound | Electrode | Key Findings from Cyclic Voltammetry | Reference |

| p-Aminophenol | Nickel Phthalocyanine (B1677752) Polymer Modified GCE | Oxidation is a diffusion-controlled process. | bohrium.com |

| 2-Amino-4-methylphenol | Glassy Carbon Electrode | Electrochemical oxidation proceeds via an EC mechanism. | iau.iriau.ir |

| 2-Amino-4-methylphenol | Glassy Carbon Electrode | In the presence of Penicillin amine, the back cathodic peak decreases, indicating a reaction of the ortho-quinone. | researchgate.net |

| p-Aminophenol | MWCNT-PANI Modified LIC Electrode | Shows improved current peaks compared to unmodified electrodes. | nih.gov |

Differential pulse voltammetry (DPV) is a sensitive electrochemical technique used for measuring and studying the redox properties of chemicals at very low concentrations. wikipedia.org It superimposes regular voltage pulses on a linear potential sweep, and the difference in current before and after the pulse is measured. wikipedia.orgopenaccesspub.org This method minimizes the effect of charging current, leading to higher sensitivity and resolution compared to linear sweep voltammetry. wikipedia.orgopenaccesspub.org

DPV has been successfully used for the determination of various aminophenol derivatives. For instance, a DPV method was developed for the simultaneous identification of paracetamol and p-aminophenol using a modified glassy carbon electrode. rsc.org This technique provided a wide linear range and low detection limits for both compounds. rsc.org Similarly, DPV has been employed in the development of electrochemical sensors for p-aminophenol using modified carbon paste electrodes, demonstrating a significant increase in the oxidation peak current and a negative shift in the oxidation potential compared to unmodified electrodes. tandfonline.com The peak current in DPV is typically proportional to the concentration of the analyte. tandfonline.comresearchgate.net

The following table presents data from DPV studies on related aminophenol compounds.

| Compound | Electrode | Linear Range | Limit of Detection (LOD) | Reference |

| p-Aminophenol | Mesoporous Silica (B1680970) Modified CPE | 0.025 - 3 mg L⁻¹ | 0.01 mg L⁻¹ | tandfonline.com |

| p-Aminophenol | Nickel Phthalocyanine Polymer Modified GCE | 0.1 - 1000 µM | 20 nM | bohrium.com |

| p-Aminophenol (PAP) & Paracetamol (AP) | N-CMOS Modified GCE | PAP: 0.1–100 μM; AP: 0.1–80 μM | PAP: 0.0456 µM; AP: 0.0303 µM | rsc.org |

| 4-Aminophenol (B1666318) | ZIF-L/IL/CPE | 0.05 - 300.0 µM | 0.02 µM | samipubco.com |

Square wave adsorptive stripping voltammetry (SWAdSV) is a highly sensitive electroanalytical technique used for the determination of ultra-trace amounts of substances. longdom.org This method involves a pre-concentration step where the analyte is adsorbed onto the surface of the working electrode, followed by a stripping step where the analyte is electrochemically removed and the current is measured. longdom.org SWV is a very fast technique, allowing for rapid determinations. longdom.orgresearchgate.net

SWAdSV has been effectively used for the determination of various organic compounds. nih.govjmaterenvironsci.com For example, a sensitive SWAdSV procedure was developed for the determination of the drug acebutolol, achieving a low limit of detection. nih.gov The technique's sensitivity is enhanced by the adsorptive accumulation of the analyte on the electrode surface. iupac.org While specific applications of SWAdSV for 2-Amino-6-ethylphenol are not documented, the principles of the technique suggest it would be a viable and sensitive method for its trace determination, similar to other phenolic and amine-containing compounds. The development of such a method would involve optimizing parameters like accumulation potential, accumulation time, and square wave parameters (frequency, amplitude). nih.gov

The table below shows typical parameters and results from SWAdSV studies on other organic compounds, illustrating the potential of this technique.

| Analyte | Electrode | Accumulation Potential | Limit of Detection (LOD) | Reference |

| Acebutolol | Hanging Mercury Drop Electrode | -0.8 V | 5 x 10⁻⁷ M | nih.gov |

| Eosin-Y Dye | Hanging Mercury Drop Electrode | 0.0 V | 8.73 x 10⁻¹⁰ mol L⁻¹ | jmaterenvironsci.com |

| Bezafibrate | MWCNT Modified Glassy Carbon Electrode | Not specified | Nanomolar levels | longdom.org |

Development of Electrochemical Sensor Platforms (e.g., for related aminophenols)

The development of sensitive and selective electrochemical sensors for the detection of aminophenols is an active area of research. These sensors often utilize modified electrodes to enhance the electrochemical response towards the target analyte. Modifications can include the use of nanomaterials, polymers, and other composites that improve conductivity, surface area, and catalytic activity.

For example, a laser-induced carbon (LIC) electrode functionalized with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite has been developed for the detection of 4-aminophenol (4-AP), showing a low detection limit of 0.006 μM. nih.gov Another sensor for 4-AP was fabricated using a ZIF-L/IL/CPE (zeolitic imidazolate framework-L/ionic liquid/carbon paste electrode), which demonstrated improved performance in detecting 4-AP with a detection limit of 0.02 µM. samipubco.com

Mesoporous silica has also been used to modify carbon paste electrodes for the detection of p-aminophenol, resulting in a significant enhancement of the oxidation peak current. tandfonline.com Furthermore, a novel sensor based on a nickel phthalocyanine conjugated polymer has shown high efficiency in detecting p-aminophenol, with a detection limit of 20 nM. bohrium.com The use of magnetic polypyrrole as a sensing platform has also been explored for the determination of 2-aminophenol (B121084). tandfonline.com These examples highlight the diverse strategies employed to create robust and sensitive electrochemical sensors for aminophenol compounds. The development of a sensor for this compound would likely follow similar principles of electrode modification to achieve the desired sensitivity and selectivity.

Environmental Chemical Processes and Degradation Studies

Abiotic Transformation Pathways (e.g., oxidation, photolysis)

Abiotic transformations are chemical reactions that occur without the involvement of living organisms. For 2-Amino-6-ethylphenol, key abiotic pathways include oxidation and photolysis, which are influenced by environmental factors like pH, temperature, and the presence of other reactive species. While direct studies on this compound are limited, the transformation pathways can be inferred from research on similar phenolic and aromatic amine compounds.

Oxidation

Oxidation is a major abiotic degradation pathway for phenolic compounds in the environment. The process often involves reaction with naturally occurring oxidants such as manganese oxides or photochemically generated reactive oxygen species (ROS), like hydroxyl radicals (•OH).

Reaction with Manganese Oxides : Manganese (III/IV) oxides are common minerals in soils and sediments that can oxidize phenolic compounds. scispace.com The reaction involves the transfer of electrons from the phenol (B47542) to the manganese oxide, leading to the reduction and dissolution of the mineral and the oxidation of the organic compound. scispace.com For substituted phenols, the rate of this oxidation is influenced by the nature and position of the substituents on the aromatic ring. scispace.com

Advanced Oxidation Processes (AOPs) : In water treatment contexts and sunlit surface waters, highly reactive hydroxyl radicals can initiate oxidation. pwr.edu.pl The Fenton process (Fe²⁺ + H₂O₂) is one such AOP that effectively degrades aminophenols. pwr.edu.pl The oxidation of 2-aminophenol (B121084) can lead to the formation of 2-amino-phenoxazin-3-one through oxidative coupling. researchgate.net It is plausible that this compound undergoes similar reactions, where the amino and hydroxyl groups are oxidized, potentially leading to the formation of quinone-imine or phenoxazinone derivatives and eventual ring cleavage. The oxidation of aromatic amines is a major transformation process in the environment. acs.org

Photolysis

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of an organic molecule to photolysis depends on its ability to absorb light energy.

Direct Photolysis : Phenols can undergo photoionization in water upon exposure to UV light. acs.org Some substituted phenols, such as 2,6-Di-tert-butyl-4-methylphenol, are known to be susceptible to photolysis. mdpi.com This process can lead to the formation of phenoxyl radicals, which can then undergo further reactions, including coupling or oxidation.

Indirect Photolysis : This process involves photosensitizers (e.g., dissolved organic matter) that absorb light and produce reactive species (like •OH or singlet oxygen) which then degrade the target compound. The photolysis of 2-azidophenol (B1279503) in the presence of other 2-aminophenols can lead to the synthesis of 2-aminophenoxazin-3-ones, suggesting that photo-initiated reactions can lead to complex transformation products. researchgate.net

The table below summarizes potential abiotic transformation products based on studies of analogous compounds.

| Transformation Pathway | Reactant/Condition | Potential Intermediate/Product | Reference |

| Oxidation | Manganese Oxides, Hydroxyl Radicals (•OH) | Phenoxyl Radicals, Quinone-imine derivatives | scispace.com |

| Oxidation | Molecular Oxygen, Metal Catalyst | 2-Amino-phenoxazin-3-one derivatives | researchgate.net |

| Photolysis | UV Radiation | Phenoxyl Radicals, Ring Cleavage Products | acs.orgmdpi.com |

| Photo-initiated Reaction | 2-azidophenol, UV light | 2-aminophenoxazin-3-one derivatives | researchgate.net |

Biotransformation Mechanisms (e.g., microbial degradation of alkylphenols)

Biotransformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a crucial process for the removal of pollutants from the environment. The degradation of alkylphenols and aromatic amines has been extensively studied, providing a framework for the likely biotransformation of this compound. capes.gov.brfrontiersin.org

Bacterial Degradation : Numerous bacterial strains have been identified that can mineralize or transform various monocyclic aromatic amines and phenols. frontiersin.orgresearchgate.net Genera such as Pseudomonas, Sphingobium, and Bacillus are frequently implicated. frontiersin.orgasm.orgnih.gov The degradation of alkyl-substituted anilines and phenols often involves initial oxidation by monooxygenase or dioxygenase enzymes. asm.org For example, the anaerobic degradation of p-ethylphenol by Aromatoleum aromaticum strain EbN1 is initiated by hydroxylation of the ethyl group, followed by dehydrogenation. nih.gov Similarly, Sphingobium sp. strain MEA3-1 degrades 2-Methyl-6-ethylaniline, a structurally related compound, via oxidation by a monooxygenase system, leading to hydroxylation of the ring and subsequent deamination. asm.org This suggests a probable pathway for this compound could involve:

Hydroxylation of the ethyl group or the aromatic ring.

Oxidative deamination to release the amino group as ammonia (B1221849).

Catecholic ring-cleavage via ortho- or meta-pathways, channeling the intermediates into central metabolism.

Fungal Degradation : Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes (e.g., laccases, peroxidases) that can degrade a wide range of phenolic compounds. researchgate.netresearchgate.net These enzymes are non-specific and can oxidize phenols, leading to the formation of phenoxyl radicals which then undergo spontaneous polymerization or further degradation.

The table below outlines key enzymatic steps and microbial genera involved in the degradation of related compounds.

| Microorganism Type | Key Genera | Enzyme System | Initial Reaction | Reference |

| Bacteria | Sphingobium, Pseudomonas | Monooxygenases, Dioxygenases | Ring Hydroxylation, Side-chain Oxidation | frontiersin.orgasm.org |

| Bacteria (anaerobic) | Aromatoleum | Hydroxylase, Dehydrogenase | Side-chain Hydroxylation | nih.gov |

| Fungi | Trametes, Fusarium | Laccases, Peroxidases | Phenol Oxidation (Phenoxyl radical formation) | researchgate.netresearchgate.net |

Analytical Methodologies for Environmental Detection and Transformation Product Identification

The accurate detection and quantification of this compound and its transformation products in environmental samples require sensitive and selective analytical methods. bam.de The complexity of environmental matrices (e.g., wastewater, river water, soil) necessitates sample preparation steps to isolate and concentrate the analytes prior to instrumental analysis. jsta.cl

Sample Preparation : Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques for extracting phenolic compounds from aqueous samples. mdpi.comacs.org SPE, using sorbents like derivatized poly(styrene-divinylbenzene), allows for efficient concentration of analytes from large volumes of water. researchgate.net

Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for separating this compound from other compounds in a sample. who.int

HPLC is widely used for analyzing thermally labile or non-volatile compounds like phenols and their metabolites. psu.edu Reverse-phase columns (e.g., C18) are typically employed. mdpi.com

GC is suitable for volatile compounds and may require a derivatization step to convert polar phenols into more volatile forms before analysis. acs.org

Detection and Identification :

Mass Spectrometry (MS) , coupled with either GC or HPLC (GC-MS, LC-MS), is the gold standard for identifying and confirming the structure of transformation products. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) provides enhanced specificity and is crucial for distinguishing between isomers and identifying unknown metabolites. psu.edu

Electrochemical Detection (ED) coupled with HPLC offers high sensitivity and selectivity for electroactive compounds like phenols and aromatic amines, allowing for detection at very low concentrations (ng/L). researchgate.netmdpi.com

UV-Visible and Diode-Array Detection (DAD) are common detectors for HPLC that provide quantitative data, while DAD also offers spectral information that can aid in preliminary identification. mdpi.comrsc.org

The following table summarizes the analytical techniques used for the detection of aminophenols, alkylphenols, and their degradation products.

| Technique | Coupled With | Application | Advantages | Reference |

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) | Quantification of parent compound and known transformation products. | Robust, widely available. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS, MS/MS) | Identification and quantification of unknown transformation products. | High sensitivity and specificity, structural confirmation. | mdpi.compsu.edu |